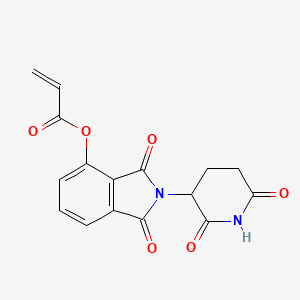

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl acrylate

Description

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl acrylate is a heterobifunctional compound that integrates a cereblon (CRBN)-binding 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline (commonly known as a thalidomide derivative) with an acrylate moiety. This structure enables its use in targeted protein degradation strategies, particularly in proteolysis-targeting chimeras (PROTACs). The acrylate group facilitates covalent or reversible interactions with target proteins, while the dioxopiperidin-isoindolinone core recruits E3 ubiquitin ligases, promoting ubiquitination and subsequent proteasomal degradation .

The compound’s molecular framework is critical for its bioactivity. The 2,6-dioxopiperidine (glutarimide) ring binds to CRBN, a component of the CRL4^CRBN E3 ligase complex, while the acrylate moiety offers versatility in linker design or direct covalent engagement with target proteins .

Properties

Molecular Formula |

C16H12N2O6 |

|---|---|

Molecular Weight |

328.28 g/mol |

IUPAC Name |

[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl] prop-2-enoate |

InChI |

InChI=1S/C16H12N2O6/c1-2-12(20)24-10-5-3-4-8-13(10)16(23)18(15(8)22)9-6-7-11(19)17-14(9)21/h2-5,9H,1,6-7H2,(H,17,19,21) |

InChI Key |

PIAJEGZPKXACQH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl acrylate typically involves multi-step organic reactions. One common method starts with the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, which is then reacted with acryloyl chloride under controlled conditions to form the acrylate ester . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl acrylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

Reduction: Reduction reactions can be used to modify the piperidinyl or isoindolinyl groups.

Substitution: Nucleophilic substitution reactions are common, especially at the acrylate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl acrylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a modulator of biological pathways, particularly in cancer research.

Medicine: Explored for its therapeutic potential, especially in the development of new drugs targeting specific proteins.

Industry: Utilized in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl acrylate involves its interaction with specific molecular targets. One of the primary targets is the cereblon protein, which plays a crucial role in protein degradation pathways. By modulating cereblon activity, this compound can influence the degradation of target proteins, making it a valuable tool in the development of proteolysis-targeting chimeras (PROTACs) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of cereblon-binding molecules modified with functional groups for PROTAC development. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Key Structural and Functional Comparisons

Key Insights from Research

In contrast, amide-linked compounds (e.g., 8-aminooctanoic acid derivatives) exhibit superior metabolic stability but require longer linkers to maintain CRBN engagement .

Solubility and Permeability :

- Ether and carboxylic acid derivatives (e.g., 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid) have higher polarity, enhancing solubility but limiting cell membrane penetration .

- Acrylate derivatives balance moderate solubility with improved permeability due to their semi-polar acrylate moiety .

Synthetic Accessibility :

- Acrylate-linked compounds are synthesized via nucleophilic substitution or esterification reactions, achieving yields of 60–80% .

- Amide-linked analogs require multi-step protocols involving amide coupling, often with lower yields (30–50%) due to purification challenges .

Biological Efficacy: In pancreatic cancer models, acrylate derivatives showed comparable degradation efficiency (DC50 = 50–100 nM) to amino-linked PROTACs but with faster target engagement . Glycine-linked analogs (e.g., Thalidomide-NH-CH2-COOH) are preferred for rapid degradation (t1/2 < 2 h) but lack tissue specificity .

Q & A

Basic Questions

Q. What are the key considerations for synthesizing derivatives of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl acrylate with high purity?

- Methodology : Optimize reaction conditions using polar aprotic solvents like DMF or DMSO, as they enhance solubility of intermediates. For example, tert-butyl 2-bromoacetate and K₂CO₃ in DMF at 20°C for 18 hours yield stable intermediates (e.g., 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid) with minimal side products . Purification via recrystallization (e.g., DMF/acetic acid mixtures) improves purity (>97%) .

- Key Parameters : Monitor pH, temperature, and stoichiometric ratios to avoid over-alkylation or hydrolysis.

Q. How is this compound utilized in PROTAC design for targeted protein degradation?

- Mechanistic Role : The compound serves as a cereblon (CRBN)-binding E3 ligase ligand in PROTACs, enabling recruitment of ubiquitination machinery to degrade target proteins. For example, it is conjugated via linkers to target-specific ligands (e.g., kinase inhibitors) to form bifunctional degraders .

- Experimental Design :

- Linker Selection : Use PEG-based spacers (e.g., PEG3 or PEG4) to balance solubility and steric accessibility .

- Validation : Confirm ternary complex formation via co-immunoprecipitation and degradation efficiency via Western blotting .

Advanced Research Questions

Q. What strategies optimize linker chemistry and length in PROTACs derived from this compound?

- Structural Insights :

- Hydrophilic Linkers : PEG chains (e.g., PEG3-Alkyne) reduce aggregation and improve cellular uptake .

- Rigid vs. Flexible Linkers : Aromatic or aliphatic linkers modulate binding kinetics. For example, a biphenyl linker in KI-CDK9d-08 enhances CDK9 degradation specificity .

- Methodology :

- Synthesize linker variants and compare degradation efficiency (DC₅₀) across cell lines.

- Use computational modeling (e.g., molecular dynamics) to predict optimal linker conformations .

Q. How can researchers assess off-target effects when using PROTACs incorporating this compound?

- Approaches :

- Transcriptomic Profiling : RNA-seq or CRISPR screens identify unintended transcriptional changes (e.g., MYC network disruption in CDK9 degraders) .

- Proteome-Wide Analysis : Thermal proteome profiling (TPP) or ubiquitin remnant profiling detects off-target ubiquitination .

Q. What are common challenges in characterizing the solubility and stability of this compound?

- Solubility : The compound exhibits poor aqueous solubility. Use co-solvents like DMSO (≤5% v/v) or formulate with cyclodextrins for in vitro assays .

- Stability : Store at -20°C under inert atmosphere to prevent hydrolysis or oxidation. Monitor degradation via HPLC at 254 nm .

Q. How do cellular contexts (e.g., cancer vs. non-cancer models) influence PROTAC efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.